molecular formula C23H45N5O14 B1264989 (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol

Cat. No. B1264989
M. Wt: 615.6 g/mol
InChI Key: UOZODPSAJZTQNH-KKWJTTNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol is a 2-deoxystreptamine derivative.

Scientific Research Applications

Synthesis and Application in Nucleoside Analogues

The synthesis of complex carbocyclic nucleosides, as outlined in a study by Hřebabecký et al. (2006), demonstrates the creation of novel compounds that have potential applications in medicinal chemistry, particularly as antiviral agents. The study describes the synthesis of conformationally locked carbocyclic nucleosides, which are of interest due to their structural similarities to natural nucleosides but with potentially enhanced biological activity and stability (Hřebabecký et al., 2006).

Solubility and Physical Properties

Research on the solubility of various saccharides in ethanol-water solutions, as conducted by Gong et al. (2012), provides insights into the physical properties of complex sugar-like molecules. Understanding the solubility and interaction with solvents is crucial for the application of such molecules in pharmaceutical formulations and other chemical processes (Gong et al., 2012).

Glycosidase Inhibition

The study on the synthesis and evaluation of glycosidase inhibitors by Estévez et al. (2010) is relevant due to the importance of glycosidase enzymes in various biological processes. The synthesis of polyhydroxylated azepanes and their weak but selective inhibition against α-L-fucosidases highlights the potential therapeutic applications of such compounds in treating diseases related to glycosidase activity (Estévez et al., 2010).

Pheromone Synthesis

The synthesis of pheromone components by Masuda et al. (2003) demonstrates the application of complex organic synthesis in replicating biologically active compounds. Such studies are essential for developing environmentally friendly pest control methods and further understanding insect behavior and communication (Masuda et al., 2003).

properties

Product Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol

Molecular Formula

C23H45N5O14

Molecular Weight

615.6 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23-/m1/s1

InChI Key

UOZODPSAJZTQNH-KKWJTTNBSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Origin of Product

United States

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